ethyl 2-(benzyloxy)-3,3,3-trifluoro-N-{[3-(trifluoromethyl)phenyl]carbonyl}alaninate
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Overview
Description
ETHYL 2-(BENZYLOXY)-3,3,3-TRIFLUORO-2-{[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}PROPANOATE: is a complex organic compound characterized by the presence of trifluoromethyl groups and a benzyloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(BENZYLOXY)-3,3,3-TRIFLUORO-2-{[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, temperature control, and purification techniques are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the formamido group, potentially converting it to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are effective in substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted trifluoromethyl compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. The trifluoromethyl groups can improve the pharmacokinetic properties of drugs, such as increasing their metabolic stability and membrane permeability.
Industry: In the materials science field, the compound is investigated for its potential use in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of ETHYL 2-(BENZYLOXY)-3,3,3-TRIFLUORO-2-{[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The benzyloxy group may also play a role in the compound’s overall bioactivity by influencing its molecular conformation and interactions with biological targets.
Comparison with Similar Compounds
- ETHYL 2-(BENZYLOXY)-3,3,3-TRIFLUORO-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE
- ETHYL 2-(BENZYLOXY)-3,3,3-TRIFLUORO-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE
Comparison:
- Uniqueness: The presence of the formamido group in ETHYL 2-(BENZYLOXY)-3,3,3-TRIFLUORO-2-{[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}PROPANOATE distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity and interactions with biological targets.
- Properties: The trifluoromethyl groups confer high stability and lipophilicity, which are desirable properties in drug design and materials science.
Properties
Molecular Formula |
C20H17F6NO4 |
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Molecular Weight |
449.3 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-phenylmethoxy-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate |
InChI |
InChI=1S/C20H17F6NO4/c1-2-30-17(29)18(20(24,25)26,31-12-13-7-4-3-5-8-13)27-16(28)14-9-6-10-15(11-14)19(21,22)23/h3-11H,2,12H2,1H3,(H,27,28) |
InChI Key |
YMBCXKLKSBNUQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC(=CC=C1)C(F)(F)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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